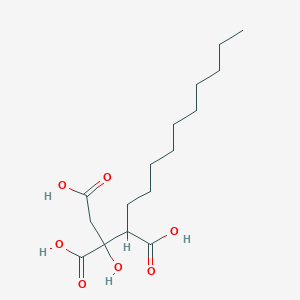
Decylcitric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decylcitric acid, also known as 10-hydroxydecanoic acid, is a natural fatty acid that is produced by honeybees. It has been found to have various biological activities and has been extensively studied in recent years.
Wirkmechanismus
The mechanism of action of decylcitric acid is not fully understood. It is believed to exert its biological effects by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. Decylcitric acid has also been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemische Und Physiologische Effekte
Decylcitric acid has been found to have various biochemical and physiological effects, including reducing inflammation, inducing apoptosis, inhibiting angiogenesis, and modulating the immune system. It has also been found to have a protective effect on the liver and kidneys and can reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Decylcitric acid has several advantages for lab experiments, including its natural origin, low toxicity, and broad-spectrum activity against various microorganisms. However, its low yield and high cost make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on decylcitric acid, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action. Additionally, the development of novel formulations and delivery systems for decylcitric acid could improve its efficacy and reduce its cost.
Conclusion:
Decylcitric acid is a natural fatty acid with various biological activities and potential therapeutic applications. Although its synthesis is challenging and expensive, it has several advantages for lab experiments and has been extensively studied for its potential therapeutic applications. Further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods and novel formulations.
Synthesemethoden
Decylcitric acid is produced by the bees from the nectar of flowers. It is extracted from the honeycomb and purified using various methods such as column chromatography and recrystallization. The yield of decylcitric acid is low, and the purification process is time-consuming and expensive.
Wissenschaftliche Forschungsanwendungen
Decylcitric acid has been found to have various biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor effects. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, infectious diseases, and inflammatory disorders.
Eigenschaften
CAS-Nummer |
19763-41-8 |
|---|---|
Produktname |
Decylcitric acid |
Molekularformel |
C16H28O7 |
Molekulargewicht |
332.39 g/mol |
IUPAC-Name |
2-hydroxytridecane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C16H28O7/c1-2-3-4-5-6-7-8-9-10-12(14(19)20)16(23,15(21)22)11-13(17)18/h12,23H,2-11H2,1H3,(H,17,18)(H,19,20)(H,21,22) |
InChI-Schlüssel |
DQIHPEKINXOMBM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Kanonische SMILES |
CCCCCCCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Synonyme |
decylcitric acid decylcitric acid, (-)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



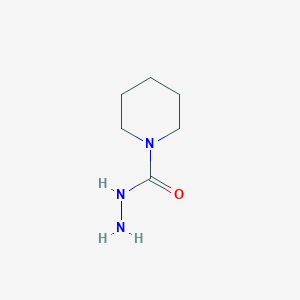
![4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol](/img/structure/B9882.png)

![3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate](/img/structure/B9887.png)
![Methyl 3-[4-(aminomethyl)phenyl]propanoate](/img/structure/B9888.png)
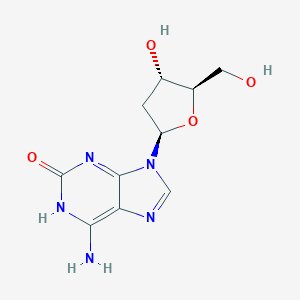
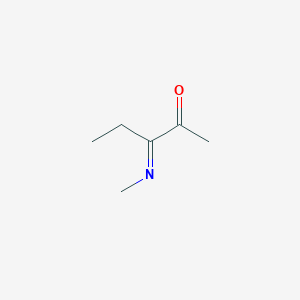
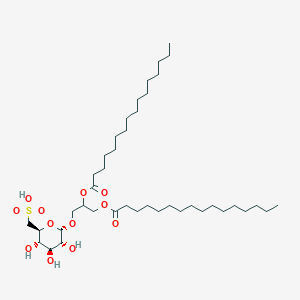

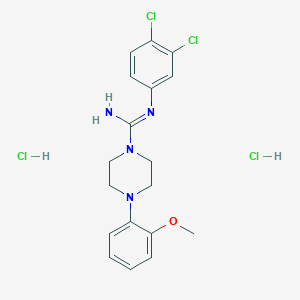
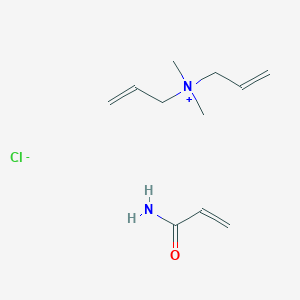
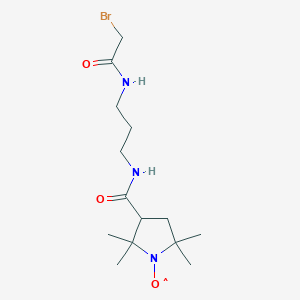
![6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene](/img/structure/B9901.png)
![Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B9904.png)